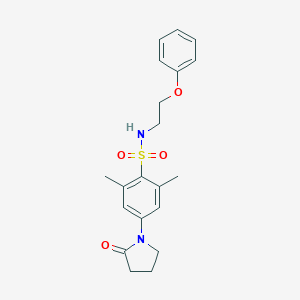
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as DOPBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DOPBS is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells.
作用機序
The mechanism of action of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves its inhibition of CA IX. CA IX is an enzyme that is overexpressed in various types of cancer cells and plays a role in tumor growth and survival. By inhibiting CA IX, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can prevent the acidification of the tumor microenvironment, which is necessary for tumor growth and survival. This makes 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. Its inhibition of CA IX can lead to a decrease in tumor growth and survival. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as glaucoma and epilepsy.
実験室実験の利点と制限
One of the advantages of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potency as a CA IX inhibitor. This makes it a promising candidate for cancer therapy. In addition, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of other diseases.
One of the limitations of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is its potential toxicity. While it has been shown to be effective in vitro and in vivo, its toxicity profile needs to be further studied before it can be used in humans.
将来の方向性
There are several future directions for the study of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. One area of research is the development of more potent and selective CA IX inhibitors. This could lead to the development of more effective cancer therapies.
Another area of research is the study of the neuroprotective effects of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide. This could lead to the development of new treatments for diseases such as glaucoma and epilepsy.
Conclusion
In conclusion, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. Its inhibition of CA IX makes it a promising candidate for cancer therapy, while its neuroprotective effects make it a potential treatment for other diseases. While there are limitations to its use, further research could lead to the development of more effective treatments for these diseases.
合成法
The synthesis of 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-(chlorosulfonyl)benzenamine with 2-phenoxyethylamine and pyrrolidine-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white solid that is purified by recrystallization.
科学的研究の応用
2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a CA IX inhibitor. CA IX is overexpressed in various types of cancer cells, and its inhibition has been shown to have anti-tumor effects. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of CA IX, making it a promising candidate for cancer therapy.
In addition to its use as a CA IX inhibitor, 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of other diseases such as glaucoma and epilepsy. 2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of these diseases.
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O4S/c1-15-13-17(22-11-6-9-19(22)23)14-16(2)20(15)27(24,25)21-10-12-26-18-7-4-3-5-8-18/h3-5,7-8,13-14,21H,6,9-12H2,1-2H3 |
InChIキー |
GDFYWRDQXKENEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
正規SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCOC2=CC=CC=C2)C)N3CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)



![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)

![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)
